Comprehensive Technical Guide on 3-[(Tributylstannyl)methoxy]-1-propanol (CAS 1079333-34-8): Mechanistic Utility and Synthetic Applications
Comprehensive Technical Guide on 3-[(Tributylstannyl)methoxy]-1-propanol (CAS 1079333-34-8): Mechanistic Utility and Synthetic Applications
Executive Summary
In advanced organic synthesis and drug development, the precise installation of functionalized ether linkages is critical for modulating the pharmacokinetics and target affinity of small molecules. 3-[(Tributylstannyl)methoxy]-1-propanol (CAS 1079333-34-8) is a highly specialized, bifunctional organotin reagent[1]. It features an
This whitepaper provides a causality-driven analysis of its chemical behavior, self-validating experimental protocols, and the mechanistic rationale behind its deployment in complex molecule synthesis.
Chemical Identity and Physical Properties
Understanding the physical parameters of 3-[(Tributylstannyl)methoxy]-1-propanol is essential for optimizing reaction conditions and ensuring safe handling. The tributyltin (
Table 1: Physicochemical Profile
| Property | Value / Description |
| Chemical Name | 3-[(Tributylstannyl)methoxy]-1-propanol |
| CAS Registry Number | 1079333-34-8 |
| Molecular Formula | |
| Molecular Weight | 379.17 g/mol |
| Structural Connectivity | |
| Solubility | Soluble in THF, DCM, Toluene, DMF; Insoluble in |
| Stability | Prone to protodestannylation under strong acidic conditions. |
Core Mechanistic Utility
The -Heteroatom Effect in Stille Cross-Coupling
Standard
Catalytic cycle of the Stille cross-coupling highlighting the transmetalation step.
Tin-Lithium Exchange (Transmetalation)
The
Pathway of Tin-Lithium exchange generating an alpha-alkoxy carbanion for nucleophilic attack.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include built-in checkpoints (e.g., TLC monitoring) and specific workup procedures to address the primary challenge of organotin chemistry: the removal of toxic tin byproducts[2][5].
Protocol A: Palladium-Catalyzed Stille Coupling
Objective: Couple 3-[(Tributylstannyl)methoxy]-1-propanol with an aryl bromide to yield an aryl-ether derivative.
Causality & Rationale:
-
Solvent Choice: DMF or Toluene is used to achieve the high temperatures required for
-stannane transmetalation. -
Catalyst:
or with a bulky phosphine ligand (e.g., t-BuXPhos) prevents premature catalyst decomposition[3]. -
Tin Removal: Aqueous Potassium Fluoride (KF) is added during workup. The fluoride ions react with the tributyltin halide byproduct to form polymeric tributyltin fluoride (
), which is highly insoluble and easily filtered off via Celite.
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the aryl bromide (1.0 equiv) and 3-[(Tributylstannyl)methoxy]-1-propanol (1.2 equiv) in anhydrous DMF (0.1 M).
-
Degassing: Sparge the solution with argon for 15 minutes to remove dissolved oxygen, which can oxidize the Pd(0) catalyst.
-
Catalyst Addition: Add
(5 mol%) and (10 mol%). Seal the flask. -
Reaction Execution: Heat the mixture to 90 °C. Monitor the reaction via TLC (typically 10:1 Hexanes/EtOAc) or LCMS. The disappearance of the aryl bromide indicates completion (usually 4-12 hours).
-
Quench & Tin Precipitation: Cool the reaction to room temperature. Add an equal volume of saturated aqueous KF solution. Stir vigorously for 1 hour. A white precipitate of
will form. -
Filtration: Filter the biphasic mixture through a pad of Celite, washing with EtOAc.
-
Extraction & Purification: Separate the organic layer, wash with brine, dry over
, concentrate, and purify via silica gel chromatography.
Experimental workflow for Stille Coupling emphasizing the critical KF quench step.
Protocol B: Tin-Lithium Exchange and Electrophilic Trapping
Objective: Generate the
Causality & Rationale:
-
Temperature Control: The reaction must be strictly maintained at -78 °C.
-Alkoxy carbanions are prone to Wittig rearrangement (migrating the alkyl group from oxygen to carbon) if the temperature rises. -
Stoichiometry: Because the substrate contains a free primary alcohol, 2.0 equivalents of
-BuLi are required (the first equivalent deprotonates the -OH to form the lithium alkoxide, and the second executes the Sn-Li exchange).
Step-by-Step Procedure:
-
Preparation: Dissolve 3-[(Tributylstannyl)methoxy]-1-propanol (1.0 equiv) in anhydrous THF (0.2 M) under argon. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add
-BuLi (2.1 equiv, 1.6 M in hexanes) dropwise via syringe. Stir at -78 °C for 30 minutes to ensure complete exchange. -
Electrophile Addition: Add benzaldehyde (1.2 equiv) dropwise. Maintain the temperature at -78 °C for an additional 2 hours.
-
Quench: Quench the reaction at -78 °C by adding saturated aqueous
. Allow the mixture to warm to room temperature. -
Workup: Extract with diethyl ether (
). Wash the combined organics with brine, dry over , and concentrate. Purify via column chromatography.
References
-
Synthonix, Inc. "1079333-34-8 | 3-[(Tributylstannyl)methoxy]-1-propanol." Synthonix Catalog. Available at:[Link]
-
Luescher, M. U., et al. "Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes." Organic Syntheses, 2018. Available at:[Link]
- Google Patents. "WO2024233900A1 - Gsk3a inhibitors and methods of use thereof." World Intellectual Property Organization, 2024.
Sources
- 1. Synthonix, Inc > Stannanes > 1079333-34-8 | 3-[(Tributylstannyl)methoxy]-1-propanol [synthonix.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO2024233900A1 - Gsk3a inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 4. 2-[(Tributylstannyl)methoxy]ethanol|Research Chemical [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
